REACTION_SMILES
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[Cl-:1].[Cl:2][C:3]([CH:4]1[O:5][c:6]2[c:7]([cH:14][c:15]([N+:18]#[N:19])[cH:16][cH:17]2)[CH:8]([C:10]([Cl:11])([Cl:12])[Cl:13])[O:9]1)([Cl:20])[Cl:21].[OH2:27].[S:22]([OH:23])(=[O:24])(=[O:25])[OH:26]>>[Cl:2][C:3]([CH:4]1[O:5][c:6]2[c:7]([cH:14][c:15]([OH:23])[cH:16][cH:17]2)[CH:8]([C:10]([Cl:11])([Cl:12])[Cl:13])[O:9]1)([Cl:20])[Cl:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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N#[N+]c1ccc2c(c1)C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#[N+]c1ccc2c(c1)C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Oc1ccc2c(c1)C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |